6-Hydroxybetamethasone

Glucocorticoid pharmacology HPA axis suppression Adrenal hypertrophy/atrophy

6-Hydroxybetamethasone (CAS 24703-00-2), systematically named (6β,11β,16β)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione, is a mono-hydroxylated Phase I metabolite of the potent synthetic glucocorticoid betamethasone. With a molecular formula of C₂₂H₂₉FO₆ and a molecular weight of 408.46 g/mol, it is formed principally via cytochrome P450 3A4 (CYP3A4)-mediated 6β-hydroxylation of the parent drug.

Molecular Formula C22H29FO6
Molecular Weight 408.5 g/mol
CAS No. 24703-00-2
Cat. No. B109596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybetamethasone
CAS24703-00-2
Synonyms9α-Fluoro-16β-methyl-6β,11β,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione;  (6β,11β,16β)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione;  9-Fluoro-6β,11β,17,21-tetrahydroxy-16β-methyl-pregna-1,4-diene-3,20-dione;  (6β,11β,16β)-9-
Molecular FormulaC22H29FO6
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
InChIInChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21-,22-/m0/s1
InChIKeyRVBSTEHLLHXILB-DNVCMXBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxybetamethasone (CAS 24703-00-2): Procurement-Grade Reference Standard for Betamethasone Impurity Profiling and Metabolite Identification


6-Hydroxybetamethasone (CAS 24703-00-2), systematically named (6β,11β,16β)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione, is a mono-hydroxylated Phase I metabolite of the potent synthetic glucocorticoid betamethasone . With a molecular formula of C₂₂H₂₉FO₆ and a molecular weight of 408.46 g/mol, it is formed principally via cytochrome P450 3A4 (CYP3A4)-mediated 6β-hydroxylation of the parent drug [1]. First introduced into the MeSH supplementary concept database in August 1981 [2], the compound is recognized as the major unconjugated urinary metabolite of betamethasone across multiple species, including humans and horses [3]. It is supplied commercially as a reference standard for pharmaceutical impurity profiling, analytical method validation, doping control, and pharmacokinetic research, and is explicitly designated for laboratory research use only, not for human or veterinary therapeutic administration .

Why 6-Hydroxybetamethasone Cannot Be Substituted with Betamethasone, Dexamethasone, or Other In-Class Corticosteroid Impurities in Analytical and Pharmacological Workflows


Despite sharing the core pregnane steroid scaffold with betamethasone (C₂₂H₂₉FO₅, MW 392.47) and dexamethasone (its C16 epimer), 6-hydroxybetamethasone carries a critical structural modification — the addition of a hydroxyl group at the 6β position — that fundamentally alters its physicochemical, analytical, and pharmacological identity . This single hydroxylation event increases molecular weight by 16 Da (to 408.46), raises the melting point to >248°C (decomposition) compared with betamethasone at approximately 232–236°C, and substantially modifies chromatographic retention behavior under standard reversed-phase HPLC conditions used in Pharmacopoeial impurity testing [1]. Pharmacologically, the 6β-hydroxylation of betamethasone is a deactivation pathway: whereas betamethasone itself suppresses the hypothalamic-pituitary-adrenal (HPA) axis and produces adrenal atrophy in rodent models, the 6-hydroxy metabolite has been shown to produce no effect on fetal adrenal weight in the same experimental system, confirming its functional inactivity as a glucocorticoid [2]. Consequently, substituting 6-hydroxybetamethasone with the parent drug, with the stereoisomer dexamethasone, or with other betamethasone-related impurities (e.g., 6-keto betamethasone, EP Impurity F) in an analytical reference standard panel, a pharmacokinetic tracer study, or a doping control assay introduces both structural misidentification and quantitative inaccuracy, compromising regulatory compliance and data integrity .

Quantitative Differentiation Evidence for 6-Hydroxybetamethasone (CAS 24703-00-2) Versus Closest Analogs and In-Class Alternatives


Complete Loss of Glucocorticoid-Mediated Adrenal Suppression: 6-Hydroxybetamethasone vs. Betamethasone in an In Vivo Rat Fetal Model

In a controlled in vivo study by Nakano et al. (1981), the glucocorticoid activity of 6β-hydroxybetamethasone (6β-OH-BM) was directly compared with the parent compound betamethasone (BM) by measuring adrenal weight changes in rat fetuses following subcutaneous administration during late pregnancy. Betamethasone (BM) produced unequivocal adrenal atrophy in both mothers and fetuses, consistent with HPA axis suppression. In marked contrast, 6β-hydroxybetamethasone (6β-OH-BM) showed no effect on fetal adrenal weight, demonstrating complete functional inactivation of glucocorticoid receptor-mediated adrenal suppression following 6β-hydroxylation [1]. This is a direct head-to-head comparison performed within the same experimental system.

Glucocorticoid pharmacology HPA axis suppression Adrenal hypertrophy/atrophy In vivo metabolite activity

Physicochemical Property Differentiation: Melting Point, Molecular Weight, and Solubility Profile vs. Betamethasone

The introduction of a 6β-hydroxyl group produces measurable shifts in key solid-state and solution properties that distinguish 6-hydroxybetamethasone from betamethasone. The melting point of 6-hydroxybetamethasone is reported as >248°C with decomposition , compared with betamethasone at approximately 232–236°C (USP/EP monograph values) [1]. Molecular weight increases from 392.47 g/mol (betamethasone, C₂₂H₂₉FO₅) to 408.46 g/mol (6-hydroxybetamethasone, C₂₂H₂₉FO₆) — a +16 Da mass shift corresponding to one oxygen atom, readily detectable by high-resolution mass spectrometry [2]. Solubility also differs: 6-hydroxybetamethasone is slightly soluble in acetone, DMSO, and methanol with sonication , whereas betamethasone base is practically insoluble in water (66.5 mg/L at 25°C) but soluble in DMSO at 78 mg/mL and ethanol at 25 mg/mL . These differences are directly exploitable for identity confirmation and purity assessment.

Physicochemical characterization Melting point Solubility Reference standard identity

Metabolic Pathway Specificity: 6β-Hydroxylation as the Predominant Phase I Clearance Route for 16-Substituted Corticosteroids — Class-Level Differentiation from Non-6-Hydroxylated Impurities

The metabolic fate of betamethasone is governed by the presence of a 16β-methyl substituent, which directs Phase I metabolism predominantly toward 6β-hydroxylation via CYP3A4, rather than toward A-ring reduction (the dominant pathway for endogenous corticosteroids such as cortisol) or other oxidation routes [1]. In a foundational human metabolism study, approximately 70% of an administered [³H]betamethasone dose was excreted in urine within 48 hours, with 15–30% present in the unconjugated fraction; six metabolites plus unchanged drug were isolated, including the 6β-hydroxylated product as a major component [2]. This same metabolic preference is shared by dexamethasone and triamcinolone — all carrying the 16-substituent — but not by prednisolone, methylprednisolone, or other corticosteroids lacking this structural feature [1]. Consequently, 6-hydroxybetamethasone occupies a unique position as the definitive marker of CYP3A4-mediated betamethasone clearance, distinguishing it from other betamethasone-related impurities such as EP Impurity F (a des-fluoro, dehydro derivative) or 6-keto betamethasone (an oxidation product of the 6-hydroxyl group itself) [3].

Drug metabolism CYP3A4 6β-hydroxylation Corticosteroid clearance Metabolite identification

Chromatographic Differentiation: HPLC Resolution of 6-Hydroxybetamethasone from Betamethasone and Structurally Related Impurities Under Pharmacopoeial Conditions

The European Pharmacopoeia (EP 8.0) monograph for betamethasone specifies an HPLC method for related substances testing utilizing a C18 column (Syncronis C18, 4.6 × 250 mm, 5 µm) with a water/acetonitrile gradient mobile phase and UV detection at 254 nm . Under these conditions, system suitability is evaluated using methylprednisolone as a resolution marker: the EP requires a minimum resolution of 1.5 between methylprednisolone and betamethasone peaks, and the validated method achieves a resolution of 1.55 . While 6-hydroxybetamethasone is not explicitly listed as a named EP-specified impurity in the publicly available monograph summary, its additional hydroxyl group confers increased polarity and a distinct retention time shift relative to betamethasone under reversed-phase conditions, enabling chromatographic separation when included as part of an extended impurity panel [1]. In a comprehensive human urine metabolite profiling study using LC-MS/MS, Matabosch et al. (2015) detected 24 betamethasone metabolites, with 6β-hydroxybetamethasone exhibiting a characteristic retention time that was distinguishable from the 6α-hydroxy epimer (later-eluting), consistent with the general chromatographic behavior of 6-hydroxylated corticosteroids [2]. This chromatographic orthogonality is essential for impurity identification and quantification in betamethasone drug substance and drug product release testing.

HPLC impurity profiling EP monograph Chromatographic resolution Pharmaceutical quality control

Oxidation State Differentiation: 6-Hydroxybetamethasone vs. 6-Keto Betamethasone as Distinct Impurity Entities with Different Regulatory and Stability Implications

6-Hydroxybetamethasone (CAS 24703-00-2, C₂₂H₂₉FO₆, MW 408.46) and 6-Keto Betamethasone (CAS 72559-90-1, C₂₂H₂₇FO₆, MW 406.45) differ by the oxidation state of the carbon at the 6-position: the former carries a secondary alcohol (6β-OH), while the latter carries a ketone (6-oxo) . The keto form arises specifically from further oxidation of the 6-hydroxyl group under oxidative stress conditions during betamethasone degradation, making it a sequential degradation product rather than a primary metabolite [1]. The molecular weight difference is 2 Da (loss of 2H upon oxidation), and the structural change is detectable by high-resolution mass spectrometry and NMR spectroscopy . In stability-indicating HPLC methods, these two compounds exhibit distinct retention times, and their co-occurrence in a betamethasone batch signals a specific degradation pathway (hydroxylation followed by oxidation) rather than a single-step process [1]. Procurement of both standards separately — rather than relying on a single impurity standard — is therefore necessary for comprehensive forced degradation studies and for establishing accurate impurity fate profiles in stability protocols .

Degradation impurity Oxidation product Stability-indicating method Regulatory impurity profiling

Evidence-Backed Application Scenarios for Procuring 6-Hydroxybetamethasone (CAS 24703-00-2) in Analytical, Pharmacokinetic, and Regulatory Workflows


Pharmaceutical Impurity Reference Standard for Betamethasone Drug Substance and Drug Product Release Testing (ANDA/DMF/QC)

6-Hydroxybetamethasone serves as a critical reference standard for extended impurity profiling of betamethasone active pharmaceutical ingredient (API) and finished dosage forms. Under EP 8.0 monograph HPLC conditions, it can be chromatographically resolved from betamethasone (resolution ≥1.5 system suitability criterion met), enabling its quantification as a process-related or metabolite-derived impurity . Pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) require characterized impurity standards with full Certificates of Analysis (COA) to meet ICH Q3A/Q3B thresholds for identification, qualification, and reporting . Since 6-hydroxybetamethasone is the major unconjugated urinary metabolite of betamethasone in humans [1], its presence in drug substance can also indicate residual metabolic carryover or degradation, making it essential for stability-indicating method validation.

Doping Control and Forensic Toxicology: Marker for Betamethasone Administration in Equine and Human Sports

In anti-doping and equine sports drug testing, 6-hydroxybetamethasone is a primary analytical target for detecting betamethasone administration. Skrabalak et al. (1986) identified it as the major unconjugated metabolite of betamethasone in equine urine using micro-LC/MS, with structural confirmation by IR and NMR spectroscopy [1]. In human sports, Matabosch et al. (2015) detected 6β-hydroxybetamethasone among 24 betamethasone metabolites in human urine post-intramuscular injection using LC-MS/MS, distinguishing it from the 6α-hydroxy epimer by retention time [2]. WADA-accredited laboratories require certified reference standards of 6-hydroxybetamethasone to develop and validate confirmatory methods that discriminate between allowed (topical, inhaled, intra-articular) and prohibited (systemic) routes of betamethasone administration based on urinary metabolite profiles.

CYP3A4 Enzyme Activity Probe in Drug-Drug Interaction and Pharmacokinetic Studies

Betamethasone is metabolized extensively by hepatic CYP3A4, and 6β-hydroxybetamethasone is the principal Phase I metabolite formed via this pathway [3]. This metabolic relationship mirrors that of the well-established CYP3A4 probe pair dexamethasone/6β-hydroxydexamethasone, where the urinary ratio of metabolite to parent drug serves as an in vivo index of CYP3A4 activity . Procurement of 6-hydroxybetamethasone as a pure reference standard enables clinical pharmacologists and DMPK scientists to develop and validate LC-MS/MS assays for quantifying betamethasone metabolism as a non-invasive CYP3A4 phenotyping tool, particularly relevant in pregnancy populations where betamethasone is administered for fetal lung maturation and altered CYP3A4 activity in pre-eclampsia has been documented [3].

Forced Degradation and Stability Study Design: Differentiating Primary Metabolite from Oxidative Degradation Product

In forced degradation studies conducted per ICH Q1A(R2) guidelines, betamethasone API is subjected to oxidative, thermal, photolytic, and hydrolytic stress conditions. 6-Hydroxybetamethasone and 6-Keto Betamethasone (CAS 72559-90-1) represent two chemically distinct species arising from different degradation pathways: the former is a hydroxylation product (potentially both metabolic and chemical), while the latter is a sequential oxidation product of the 6-hydroxyl group [4]. Using both reference standards in a single stability-indicating method allows degradation scientists to correctly assign observed impurity peaks to specific degradation routes, establish mass balance, and set appropriate specification limits. Failure to distinguish between these two standards can lead to misidentification of degradation products and inaccurate shelf-life predictions .

Quote Request

Request a Quote for 6-Hydroxybetamethasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.